N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine is a complex organic compound with a molecular formula of C22H26Cl2N2O2 This compound is characterized by its unique structure, which includes a bicyclic amine and multiple chloro and methoxy substituents
Preparation Methods
The synthesis of N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde and 2-chlorobenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base to form an intermediate compound.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[2.2.2]octan-3-amine can be compared with other similar compounds, such as:
N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}quinuclidin-3-amine: This compound has a similar structure but differs in the bicyclic amine component.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has different substituents and a thiazole ring instead of the bicyclic amine.
The uniqueness of N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1-azabicyclo[22
Properties
Molecular Formula |
C22H26Cl2N2O2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C22H26Cl2N2O2/c1-27-21-11-15(12-25-20-13-26-8-6-16(20)7-9-26)10-19(24)22(21)28-14-17-4-2-3-5-18(17)23/h2-5,10-11,16,20,25H,6-9,12-14H2,1H3 |
InChI Key |
VBIPBZQFOUGPKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CN3CCC2CC3)Cl)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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